molecular formula C6H5BrClN3O2 B13723351 Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate

Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate

Cat. No.: B13723351
M. Wt: 266.48 g/mol
InChI Key: RTIYQEBWEYYBHS-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C6H5BrClN3O2. This compound is characterized by the presence of a pyrazine ring substituted with amino, bromo, and chloro groups, along with a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives followed by esterification. One common method involves the reaction of 5-amino-3-chloropyrazine-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromo group. The resulting compound is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate is unique due to the specific arrangement of its substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H5BrClN3O2

Molecular Weight

266.48 g/mol

IUPAC Name

methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate

InChI

InChI=1S/C6H5BrClN3O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H2,9,11)

InChI Key

RTIYQEBWEYYBHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Br)N)Cl

Origin of Product

United States

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